molecular formula C14H22ClNO B1456081 [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride CAS No. 1332531-01-7

[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride

Cat. No.: B1456081
CAS No.: 1332531-01-7
M. Wt: 255.78 g/mol
InChI Key: ANLISXCFQDNODX-UHFFFAOYSA-N
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Description

[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride: is a synthetic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a piperidine ring substituted with a 4-methylbenzyl group and a methanol group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a 4-methylbenzyl halide.

    Addition of the Methanol Group: The methanol group is introduced through reduction reactions, where a suitable intermediate is reduced to form the alcohol.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form a ketone or aldehyde.

    Reduction: Reduction reactions can convert the ketone or aldehyde back to the methanol group.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the 4-methylbenzyl group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride is used as an intermediate in the synthesis of novel piperidine derivatives with potential biological activities.

Biology:

Medicine:

    Drug Development: Piperidine derivatives, including this compound, are explored for their potential as therapeutic agents in various diseases.

Industry:

    Pharmaceutical Manufacturing: The compound is used in the production of pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and inhibit key enzymes or receptors involved in disease processes. For example, its antiplasmodial activity is linked to the inhibition of parasite growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

  • [1-(4-Fluorobenzyl)piperidin-4-yl]methanol
  • [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol
  • [1-(4-Bromobenzyl)piperidin-4-yl]methanol

Comparison:

Conclusion

[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride is a versatile compound with significant potential in scientific research and pharmaceutical applications. Its unique structure and chemical properties make it a valuable intermediate in the synthesis of novel therapeutic agents. Further research and development can unlock its full potential in various fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-12-2-4-13(5-3-12)10-15-8-6-14(11-16)7-9-15;/h2-5,14,16H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLISXCFQDNODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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